Product packaging for 2,3-Bis(trimethylsilyl)naphthalene(Cat. No.:CAS No. 184633-78-1)

2,3-Bis(trimethylsilyl)naphthalene

Cat. No.: B3395170
CAS No.: 184633-78-1
M. Wt: 272.53 g/mol
InChI Key: CUIBEHSKGLAUQF-UHFFFAOYSA-N
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Description

2,3-Bis(trimethylsilyl)naphthalene is a specialized organosilicon reagent of significant interest in synthetic and materials chemistry. Its core value lies in the strategic placement of two trimethylsilyl (TMS) groups on the naphthalene ring system. The TMS group is a well-known protecting group for various functionalities and, more importantly, serves as a versatile synthetic handle for further elaboration. In research, this compound is primarily utilized as a key synthetic intermediate or a fundamental building block for the construction of more complex π-conjugated architectures. For instance, trimethylsilyl groups on polycyclic aromatic systems can be readily converted to bromides via halogenation or removed under specific conditions to generate reactive sites for cross-coupling reactions. This allows researchers to incorporate the naphthalene core, a classic rigid and planar structure, into larger organic frameworks such as oligomers, polymers, and dendritic molecules. Such extended systems are actively investigated for their electronic properties and potential applications in organic electronics, including as components in organic field-effect transistors (OFETs) or as n-type organic semiconductors. The naphthalene core is a common motif in dyes and functional materials, and its extension through careful synthesis can lead to compounds with tailored absorption and emission profiles. This product is intended for use in laboratory research and development as a building block or reagent. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the relevant safety data sheet and handle the compound in accordance with best laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24Si2 B3395170 2,3-Bis(trimethylsilyl)naphthalene CAS No. 184633-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(3-trimethylsilylnaphthalen-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Si2/c1-17(2,3)15-11-13-9-7-8-10-14(13)12-16(15)18(4,5)6/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIBEHSKGLAUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572116
Record name (Naphthalene-2,3-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184633-78-1
Record name (Naphthalene-2,3-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Theoretical Characterization of 2,3 Bis Trimethylsilyl Naphthalene

Spectroscopic Analysis for Confirmation of Molecular Architecture and Electronic State Probing

A suite of spectroscopic techniques is employed to verify the molecular architecture and probe the electronic states of 2,3-Bis(trimethylsilyl)naphthalene.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Stereochemical and Electronic Environment Assessment

High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, specific information about the chemical environment, connectivity, and electronic distribution within the molecule can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The trimethylsilyl (B98337) (TMS) groups are expected to show a single, intense peak due to the 18 equivalent protons. The aromatic protons on the naphthalene (B1677914) ring will appear as a more complex set of signals, with their chemical shifts and coupling patterns revealing their positions and interactions. For instance, in related silyl-substituted naphthalenes, aromatic protons typically resonate in the range of δ 7.4–8.1 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum distinguishes the different carbon environments. The methyl carbons of the TMS groups will produce a signal at a characteristic upfield chemical shift. docbrown.info The naphthalene core will exhibit multiple signals corresponding to the substituted and unsubstituted carbon atoms. The carbons directly bonded to the silicon atoms (C2 and C3) will show a distinct chemical shift compared to the other aromatic carbons. chemicalbook.comnih.gov

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly informative for organosilicon compounds. A single resonance is expected for the two equivalent silicon atoms in this compound, providing direct evidence for the presence and electronic environment of the silyl (B83357) groups. The chemical shift of this signal can be influenced by the nature of the substituents on the silicon and the aromatic ring. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~0.3Singlet18HSi(CH₃)₃
¹H7.4 - 8.1Multiplet6HAromatic H
¹³C~1.0Quartet-Si(CH₃)₃
¹³C125 - 140Doublet/Singlet-Aromatic C
²⁹SiVariableSinglet-Si(CH₃)₃

Note: The predicted values are based on typical ranges for similar structures and require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and the nature of chemical bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Strong bands associated with the C-H stretching of the methyl groups on the TMS substituents are anticipated around 2958 and 2898 cm⁻¹. rsc.org The Si-C bond vibrations typically appear in the fingerprint region. Aromatic C-H stretching and C=C ring stretching vibrations from the naphthalene core will also be present. rsc.org The Si-aryl stretching vibration is another key feature to be identified.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Si-Si skeletal vibrations in related compounds are often weak in both IR and Raman spectra. jkps.or.kr However, the symmetric breathing modes of the naphthalene ring are expected to be strong in the Raman spectrum. chemicalbook.com

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
C-H Stretch (aliphatic)~2960, 2900IR, Raman
Aromatic C-H Stretch>3000IR, Raman
Aromatic C=C Stretch1400-1600IR, Raman
Si-C Stretch600-900IR, Raman

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and elucidating the fragmentation pathways of the molecule. uu.nl

Molecular Formula Validation: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₆H₂₄Si₂.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation. A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. nih.govresearchgate.net Subsequent fragmentations could involve the loss of other small molecules or radicals. In di-tert-butylnaphthalenes, which are sterically similar, the loss of a methyl radical is the predominant fragmentation pathway. researchgate.net The fragmentation pattern can provide valuable structural information and confirm the connectivity of the molecule. whitman.edulibretexts.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonCalculated m/zDescription
[M]⁺272.1417Molecular Ion
[M-CH₃]⁺257.1185Loss of a methyl radical
[Si(CH₃)₃]⁺73.0469Trimethylsilyl cation

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for π-System Characterization and Photophysical Behavior

Electronic spectroscopy investigates the interaction of the molecule with ultraviolet and visible light, providing information about the π-electron system and its photophysical properties.

UV/Vis Absorption Spectroscopy: The UV/Vis spectrum of this compound is expected to be similar to that of naphthalene, but with potential shifts in the absorption maxima due to the electronic effects of the trimethylsilyl groups. nist.gov Silyl substitution on naphthalene derivatives generally causes a bathochromic (red) shift in the absorption maxima. mdpi.com The spectrum will likely display the characteristic bands of the naphthalene chromophore. omlc.orgresearchgate.net

Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. omlc.org The introduction of silyl groups can influence the fluorescence properties, often leading to a red shift in the emission maxima and an increase in fluorescence intensity compared to the parent naphthalene. mdpi.com The fluorescence spectrum provides insights into the excited state properties of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Studies on this compound

A single-crystal X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule. uchicago.edu This data would confirm the planarity of the naphthalene ring and the tetrahedral geometry around the silicon atoms. Furthermore, it would provide crucial information about the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which govern the packing of the molecules in the crystal lattice. nih.govnih.govnorthwestern.edursc.org Such supramolecular arrangements can significantly influence the material's bulk properties. northwestern.eduepa.gov

Analysis of Crystal Packing, Intermolecular Forces, and π-π Stacking Effects

In contrast to the severe out-of-plane distortion observed in 1,8-bis(trimethylsilyl)naphthalene due to the peri-interactions of the TMS groups, the 2,3-substitution pattern would likely allow for a more planar naphthalene backbone. iucr.org This planarity is more conducive to the formation of π-π stacking arrangements, which are a dominant non-covalent interaction in the crystal structures of many PAHs. These interactions are characterized by the face-to-face or offset arrangement of the aromatic rings, driven by a combination of electrostatic and dispersion forces.

The intermolecular forces governing the crystal lattice of this compound would be a combination of:

π-π Stacking: The naphthalene cores will likely engage in slipped-parallel or T-shaped stacking motifs to maximize attractive interactions while minimizing steric repulsion between the TMS groups of adjacent molecules. The interplanar distance in such stacks is typically in the range of 3.3 to 3.8 Å.

C-H···π Interactions: Weak hydrogen bonds between the hydrogen atoms of the TMS groups and the π-system of neighboring naphthalene rings may also play a role in stabilizing the crystal structure.

The presence of the bulky TMS groups is expected to create significant interstitial volume within the crystal lattice, potentially leading to a lower packing density compared to unsubstituted naphthalene. The rotational freedom of the Si-C bonds and the C-C bonds connecting the TMS groups to the naphthalene ring will also influence the final crystal packing, possibly leading to polymorphism where different crystalline forms can be obtained under varying crystallization conditions.

Computational Chemistry and Quantum Mechanical Studies

To gain a deeper understanding of the molecular properties of this compound, a range of computational chemistry and quantum mechanical studies can be employed. These theoretical methods provide invaluable insights into the electronic structure, conformational landscape, and reactivity of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbital Analysis, and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide detailed information on:

Electronic Structure: The calculations would reveal the distribution of electron density within the molecule, highlighting the electron-donating effect of the trimethylsilyl groups on the naphthalene ring. This can be visualized through electron density maps and electrostatic potential surfaces.

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO is expected to be localized primarily on the naphthalene core, with some contribution from the Si-C bonds, while the LUMO will likely be a π* orbital of the naphthalene system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitability.

Energetics: DFT can be used to calculate the total energy of the molecule, allowing for the comparison of the relative stabilities of different conformers.

A hypothetical data table summarizing the expected outcomes of a DFT calculation is presented below:

ParameterPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates the energy required to remove an electron.
LUMO Energy-1.2 eVIndicates the energy released when an electron is added.
HOMO-LUMO Gap4.6 eVRelates to the electronic excitability and chemical reactivity.
Dipole Moment~0.5 DIndicates a slight polarity due to the TMS groups.

Note: These are illustrative values and would need to be confirmed by actual calculations.

Ab Initio Methods for Geometry Optimization and Accurate Spectroscopic Property Prediction

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used for more accurate geometry optimization and the prediction of spectroscopic properties. For this compound, these methods would be employed to:

Geometry Optimization: Obtain a highly accurate molecular geometry, including bond lengths, bond angles, and dihedral angles. This would be particularly important for understanding the precise steric interactions between the TMS groups and the naphthalene ring.

Spectroscopic Property Prediction: Predict vibrational frequencies (for IR and Raman spectroscopy) and electronic transition energies (for UV-Vis spectroscopy). Comparing these theoretical spectra with experimental data can provide strong validation for the calculated structure.

Below is a table of predicted key geometric parameters for this compound based on ab initio calculations:

Bond/AnglePredicted ValueComparison with Naphthalene
C2-Si Bond Length~1.88 ÅN/A
C3-Si Bond Length~1.88 ÅN/A
C2-C3 Bond Length~1.38 ÅSlightly longer than in naphthalene
C-C-Si Bond Angle~121°Indicative of some steric strain

Note: These are illustrative values and would need to be confirmed by actual calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations can be used to explore the conformational space and dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal:

Conformational Analysis: The flexibility of the trimethylsilyl groups, including the rotation around the C-Si bonds. This would help in understanding the range of conformations accessible to the molecule in solution or in the solid state.

Dynamic Behavior: How the molecule interacts with its environment, such as a solvent or other molecules in a crystal lattice. This can provide insights into diffusion, aggregation, and other dynamic processes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. For this compound, FMO analysis would be used to predict its reactivity:

Electrophilic and Nucleophilic Attack: The shape and localization of the HOMO indicate the likely sites for electrophilic attack, while the LUMO suggests the sites for nucleophilic attack. The electron-rich naphthalene ring is expected to be susceptible to electrophilic substitution.

Reactivity Descriptors: Chemical potential, hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Reactivity Profiles and Synthetic Transformations of 2,3 Bis Trimethylsilyl Naphthalene

Electrophilic Aromatic Substitution Reactions on the Silylated Naphthalene (B1677914) Core

The trimethylsilyl (B98337) group is a key directing group in electrophilic aromatic substitution (EAS) reactions. As an electropositive element, silicon can stabilize a β-carbocation, a phenomenon known as the "beta-silicon effect," which can influence the position of electrophilic attack. More importantly, the C-Si bond itself is susceptible to cleavage by electrophiles, leading to ipso-substitution, where the electrophile directly replaces the TMS group.

In the case of 2,3-bis(trimethylsilyl)naphthalene, electrophilic attack can theoretically occur at the silylated positions or the unsubstituted α-positions (1, 4, 5, or 8). The bulky nature of the TMS groups can sterically hinder attack at adjacent positions. Research has shown that electrophilic iodination can proceed via an iododesilylation mechanism. For instance, the conversion of silylated naphthalene derivatives to iodo-naphthalene compounds can be achieved using iodine monochloride (ICl) or other iodine sources, demonstrating a clean replacement of a TMS group with an iodine atom. oup.comnih.gov This transformation is a powerful method for introducing a halogen at a specific position on the naphthalene core, which can then be used in further synthetic manipulations.

The general mechanism for ipso-substitution involves the attack of an electrophile (E⁺) on the carbon atom bearing the TMS group. This forms a Wheland-type intermediate, which is stabilized by the silicon atom. Subsequent cleavage of the C-Si bond, often facilitated by a nucleophile, regenerates the aromatic system and releases a silylated byproduct.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

Electrophile Source Reagent Product Type Reference
Iodonium (B1229267) ion (I⁺) ICl, I₂ Iodo-naphthalene oup.comnih.gov
Bromonium ion (Br⁺) Br₂ Bromo-naphthalene nih.gov

Selective Desilylation Reactions and Regenerative Strategies

The ability to selectively remove one or both trimethylsilyl groups is a cornerstone of the synthetic utility of this compound. Desilylation regenerates the C-H bond, effectively using the TMS group as a removable protecting or directing group. The cleavage of the aryl-Si bond can be achieved under various conditions, primarily using fluoride (B91410) ions or strong acids. stackexchange.com

Fluoride-based reagents are particularly effective due to the exceptionally high strength of the Si-F bond (around 142 kcal/mol). ox.ac.uk Reagents like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF) are commonly used in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to achieve smooth desilylation. stackexchange.comresearchgate.net The reaction proceeds via the formation of a hypervalent pentacoordinate silicon intermediate, which facilitates the cleavage of the C-Si bond.

Acid-catalyzed desilylation is also a viable method. Protic acids can protonate the aromatic ring, leading to protodesilylation. The rate of this reaction can be influenced by the steric and electronic environment of the TMS group. researchgate.net By carefully selecting the reagents and controlling reaction conditions (e.g., temperature, stoichiometry), it is possible to achieve selective removal of one TMS group while leaving the other intact, providing a route to monosilylated 2-trimethylsilylnaphthalene.

Table 2: Common Reagents for Desilylation of Aryl-TMS Groups

Reagent Class Specific Examples Typical Conditions Reference
Fluoride Sources TBAF, CsF, KF, HF-Pyridine THF or DMF, room temp. stackexchange.comresearchgate.netgelest.com
Acids HCl, H₂SO₄, Trifluoroacetic acid Aqueous THF or Methanol gelest.com

These regenerative strategies are crucial for multi-step syntheses where the silyl (B83357) group is used to block a reactive site or direct a reaction, only to be removed in a later step.

Functionalization and Derivatization of the Trimethylsilyl Moieties

Beyond cleavage, the trimethylsilyl groups themselves can be sites of further chemical transformation, enabling the introduction of diverse functionality.

While direct modification of the methyl groups on the silicon atom is challenging, the entire trimethylsilyl moiety can be replaced. This is typically achieved through a two-step sequence involving desilylation followed by re-silylation with a different organosilicon reagent. For example, cleavage of the TMS group followed by reaction with a different chlorosilane (e.g., triethylchlorosilane, chlorodimethylphenylsilane) in the presence of a strong base or a metal reductant can install a new silyl group.

More direct methods can involve the synthesis of arylsilanes where heteroatoms are incorporated. google.comorganic-chemistry.org For instance, treatment of an aryl lithium or Grignard reagent (which could be generated from a halogenated naphthalene precursor) with dichlorosilanes can lead to the formation of silanes with different substituents, including those containing heteroatoms.

The C-Si bond of this compound can be activated for transition metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for forming new carbon-carbon bonds by coupling an organosilane with an organic halide or triflate in the presence of a palladium catalyst. mdpi.com

A crucial step in the Hiyama coupling is the activation of the organosilane, which is typically accomplished with a fluoride source (like TBAF) or a strong base. organic-chemistry.orgyoutube.com The activator forms a hypervalent silicate (B1173343) species that is competent to undergo transmetalation with the palladium(II) center in the catalytic cycle. The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the activated organosilane, and concludes with reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com

For this compound, this presents the opportunity for sequential or double Hiyama couplings, allowing for the stepwise or simultaneous extension of the molecular framework at the 2- and 3-positions. This enables the synthesis of complex, polysubstituted naphthalene derivatives that would be difficult to access through other means.

Cycloaddition and Polymerization Reactions Involving this compound as a Building Block

The naphthalene core is inherently a diene system and can participate in cycloaddition reactions, such as the Diels-Alder reaction, although it is less reactive than simpler dienes due to its aromaticity. researchgate.netnih.gov The presence of the bulky trimethylsilyl groups at the 2- and 3-positions would be expected to influence the stereochemistry and regiochemistry of such reactions. The electron-donating nature of the silyl groups could also alter the electron density of the naphthalene π-system, affecting its reactivity as a diene or dienophile. Silyl-substituted dienes are known to be useful building blocks in various cycloadditions. rsc.org For instance, substituted naphthalenes can be synthesized via Diels-Alder reactions where an aryne intermediate reacts with a substituted pyrone. rsc.org

While specific examples of this compound in polymerization are not widely documented, its structure suggests potential as a monomer. Polycyclic aromatic hydrocarbons are key components in materials science. The two reactive silyl handles could be functionalized to create difunctional monomers suitable for step-growth polymerization or cross-coupling polymerization. For example, conversion of the TMS groups to more reactive silanol (B1196071) or halosilane groups could enable polycondensation reactions. Furthermore, silyl-containing monomers have been successfully employed in ring-opening metathesis polymerization (ROMP) to create polymers with specific properties, suggesting a possible pathway for incorporating the silylated naphthalene unit into larger macromolecular structures. nih.gov

Transition Metal-Catalyzed Transformations Utilizing this compound as a Substrate

This compound can serve as a substrate in a variety of transition metal-catalyzed reactions beyond the Hiyama coupling. These transformations can leverage the silyl groups as directing agents or involve the naphthalene π-system as a ligand for a metal center.

C-H activation is a powerful tool for the functionalization of aromatic rings. nih.gov While the silyl groups are often replaced in electrophilic substitutions, they can also direct metal catalysts to functionalize adjacent C-H bonds. For example, iridium- and ruthenium-based catalysts have been used for the C-H borylation and silylation of naphthalene derivatives, where existing functional groups direct the regioselectivity. oup.com Similarly, palladium catalysts can be used for the direct arylation of C-H bonds at positions directed by other functional groups on the naphthalene ring. nih.gov In the context of this compound, catalysts could be directed to the α-positions (1, 4, 5, 8), offering complementary reactivity to the ipso-substitution at the silylated carbons.

Furthermore, the naphthalene ring itself can act as an η⁶-ligand, coordinating to transition metals like chromium to form sandwich or half-sandwich complexes. rsc.org The synthesis of bis(η⁶-naphthalene)chromium(0) from chromium vapors demonstrates this principle. The electronic and steric properties of the trimethylsilyl substituents on this compound would modulate the electron-donating ability of the naphthalene ligand and the stability of the resulting metal complex, potentially leading to novel organometallic structures and catalytic activities. mdpi.comescholarship.org

Advanced Applications and Materials Science Perspectives of 2,3 Bis Trimethylsilyl Naphthalene

Integration into Advanced Organic Electronic Materials

The naphthalene (B1677914) core, a simple polycyclic aromatic hydrocarbon, provides a rigid, π-conjugated system that is fundamental for charge transport. The addition of trimethylsilyl (B98337) groups at the 2 and 3 positions modifies the electronic structure and physical properties of the parent molecule, making it a potentially valuable component in organic electronic materials.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While direct research featuring 2,3-bis(trimethylsilyl)naphthalene in OLED and OPV devices is not extensively documented, the properties of related naphthalene-based materials provide strong indicators of its potential. Naphthalene diimides (NDIs), for instance, are well-studied electron-deficient scaffolds used as n-type materials (electron acceptors) in organic electronics. mdpi.com NDI-based materials have been successfully incorporated as acceptors in flexible organic photovoltaic (OPV) cells, achieving significant power conversion efficiencies. mdpi.com Furthermore, derivatives like 1,2,3,4-naphthalene diimides have been synthesized and shown to undergo reversible chemical reduction, a key property for electron transport layers in OLEDs and acceptor materials in OPVs. beilstein-journals.org

Charge Transport Characteristics and Electronic Device Performance Modulation

The charge transport properties of organic semiconductors are intrinsically linked to molecular packing and electronic coupling in the solid state. The electronic properties of naphthalene derivatives are highly tunable through substitution. researchgate.net Studies on NDI-based organic field-effect transistors (OFETs) have demonstrated that these materials can exhibit high electron mobility. mdpi.com

The substitution pattern on the naphthalene core is a critical determinant of its electronic behavior. For example, in 1,2,3,4-naphthalene diimides, N-phenyl derivatives are approximately 100 mV easier to reduce than their N-hexyl counterparts, indicating the significant influence of peripheral groups on the electronic character of the core. beilstein-journals.org For this compound, the bulky TMS groups would sterically influence the intermolecular packing arrangement. This can disrupt excessive π-π stacking, which might be beneficial in some device architectures to control aggregation and improve film quality. Conversely, the silicon atoms can participate in σ-π conjugation, influencing the electronic delocalization across the molecule and potentially enhancing intermolecular charge transfer pathways. Theoretical calculations and experimental measurements on various naphthalene derivatives have been used to determine mobility and conductivity, providing a framework for predicting the performance of silylated analogues. researchgate.net

Impact of Trimethylsilyl Groups on Film Morphology, Solubility, and Device Stability

One of the most significant practical advantages of incorporating trimethylsilyl groups into organic materials is the enhancement of solubility. The bulky, non-polar TMS groups disrupt strong intermolecular forces, making the compounds more soluble in common organic solvents. wikipedia.org This is a crucial feature for solution-processable fabrication techniques, such as spin-coating and inkjet printing, which are essential for manufacturing large-area and flexible electronic devices.

The steric bulk of the TMS groups also plays a vital role in controlling the morphology of thin films. wikipedia.org By preventing overly dense crystallization, silylation can lead to the formation of smoother, more uniform amorphous or microcrystalline films. This morphological control is critical for preventing short circuits and ensuring reliable device operation.

Furthermore, silyl (B83357) groups can enhance the stability of electronic devices. They are chemically inert and can act as a protective shield for the aromatic core, preventing degradation from environmental factors like oxygen and moisture. This increased stability is essential for extending the operational lifetime of OLEDs and OPVs, a key challenge in the field of organic electronics.

Utilization in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. The rigid structure of the naphthalene core, combined with the specific interaction motifs offered by substituents, makes silylated naphthalenes attractive building blocks for self-assembled architectures.

Design of Ordered Molecular Architectures and Self-Assembled Monolayers

The self-assembly of naphthalene-based molecules into highly ordered structures has been demonstrated in various systems. For instance, triangular macrocycles based on naphthalene diimide can self-assemble into honeycomb tessellations or helical structures through π-π interactions. researchgate.netbohrium.comresearchgate.net Similarly, dipeptides conjugated to a naphthalene moiety are known to form well-defined nanomaterials, such as hydrogels and tubular micelles. nih.govnih.gov The formation of these structures is driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

This compound offers a unique platform for designing such architectures. The rigid naphthalene core acts as a predictable scaffold, while the silyl groups can direct the assembly process. The bulky nature of the TMS groups can be exploited to create specific packing motifs, potentially leading to porous networks or monolayers with controlled intermolecular spacing. The ability of naphthalene-based liquid crystals to form various mesophases further underscores the potential of these cores to generate ordered systems. bohrium.com The self-assembly of a naphthalene-linked chlorophyll (B73375) dimer into ring-shaped structures highlights the sophisticated architectures that can be achieved. rsc.org

Host-Guest Interactions and Recognition Phenomena in Silylated Naphthalene Systems

The electron-rich π-surface of the naphthalene ring makes it an excellent candidate for participating in host-guest chemistry, particularly for the recognition of electron-deficient or cationic guests. thno.org This has been elegantly demonstrated with acyclic "pillarnaphthalenes" constructed from 2,3-diethoxynaphthalene (B13772719) units, which form pseudo-cavities capable of binding organic ammonium (B1175870) cations with significant association constants. nih.govfrontiersin.orgnih.gov

A flexible cage molecule built with naphthalene walls has shown exceptionally strong binding (up to 10¹⁰ M⁻¹) for cationic guests like the tetrathiafulvalene (B1198394) cation and methyl viologen. jyu.fi The binding is mediated by a combination of C-H···π and cation···π interactions. Critically, these interactions can be switched "on" or "off" through redox processes, allowing for the controlled release of the guest molecule. jyu.fi

The introduction of trimethylsilyl groups to the 2,3-positions of the naphthalene core would influence its host properties. The electronic effect of the silyl groups would modify the electron density of the aromatic cavity, potentially tuning its binding affinity and selectivity for different guests. The steric profile created by the TMS groups would also define the shape and size of any potential binding pocket, allowing for the rational design of hosts for specific guest molecules.

Precursor in Polymer Synthesis and Macromolecular Engineering

The utility of this compound in polymer science is an area of ongoing investigation. While direct polymerization of this specific monomer is not widely documented, its chemical properties suggest potential as a building block for specialized silicon-containing polymers.

Monomer for Silicon-Containing Conjugated Polymers and Copolymers

There is limited direct evidence in the current scientific literature for the use of this compound as a monomer in the synthesis of silicon-containing conjugated polymers. However, the broader class of silylated aromatic compounds is of interest in materials science. The introduction of silicon into a polymer backbone can enhance properties such as thermal stability, solubility, and electronic characteristics.

Naphthalene-based polymers, in general, are explored for applications in porous materials for gas capture and as catalytic supports. mdpi.comnih.gov For instance, novel porous polyaminal-linked polymers have been synthesized from naphthalene and melamine (B1676169) building blocks. mdpi.com Furthermore, silicon-containing polymers are recognized for their potential in optoelectronics and as conducting materials. mdpi.com The synthesis of silicon-containing π-conjugated Schiff base oligomers with naphthalene moieties has been reported, demonstrating the interest in combining these structural motifs. thieme-connect.com

While a direct polymerization pathway for this compound remains to be extensively explored and documented, its potential lies in its difunctional nature, which could theoretically allow for chain-growth polymerization or polycondensation reactions to form novel silicon-containing polyaromatic hydrocarbons.

Modification of Polymer Properties and Processability through Silylation

The introduction of silyl groups, such as the trimethylsilyl groups in this compound, can significantly modify the properties of polymers. Silylation is a known strategy to enhance the solubility and processability of otherwise intractable rigid-rod polymers. The bulky and nonpolar nature of trimethylsilyl groups can disrupt intermolecular packing, leading to improved solubility in common organic solvents.

Application in Sensors and Chemo-sensing Platforms

The application of this compound in the direct design of sensors and chemo-sensing platforms is not extensively documented in peer-reviewed literature. However, the derivatives of this compound, particularly those with extended π-conjugated systems, could possess photophysical properties suitable for sensor development.

Design Principles for Selective Recognition and Detection Mechanisms

The design of a chemical sensor relies on the principle of selective interaction between the sensor molecule and the target analyte, which in turn produces a measurable signal. For a molecule like this compound or its derivatives to function as a sensor, it would need to incorporate specific recognition sites.

Derivatives of this compound, such as those incorporating heterocyclic or other functional groups, could be designed to exhibit selective binding to certain ions or molecules. For example, dibenzophenanthroline derivatives, which share a polycyclic aromatic structure, have been studied for their optical and electrochemical properties with potential applications in sensing. researchgate.net The quenching of fluorescence upon binding to an analyte is a common detection mechanism. While not specific to this compound, research on derivatives of similar aromatic structures for detecting analytes like picric acid highlights the potential in this area. researchgate.net

Response to Environmental Stimuli and Analyte Interaction

The response of a sensor to environmental stimuli or analyte interaction is key to its function. For a naphthalene-based sensor, this could manifest as a change in its fluorescence spectrum, absorption profile, or electrochemical behavior.

While there is no specific data on the response of this compound-based sensors, the general field of fluorescent chemosensors often utilizes the interaction of analytes with the π-electron system of aromatic compounds. This interaction can lead to phenomena such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), resulting in a detectable change in the sensor's optical properties.

Role in Catalysis and Reaction Rate Modulation

The most significant and well-documented application of this compound in advanced synthesis is its role as a precursor to the highly reactive intermediate, 2,3-didehydronaphthalene, also known as naphthalyne. This aryne is a powerful tool in organic synthesis, enabling the rapid construction of complex polycyclic aromatic compounds.

The generation of naphthalyne from this compound typically involves a two-step process. First, the compound is reacted with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)2), in the presence of triflic acid to form a stable (trimethylsilyl)naphthyliodonium triflate precursor. researchgate.netacs.org This precursor can then be treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to induce the elimination of the trimethylsilyl and iodonium (B1229267) groups, thereby generating the highly reactive naphthalyne. researchgate.net

This in-situ generation of a potent electrophile and dienophile allows for a variety of subsequent reactions that would otherwise be difficult to achieve. The aryne can be "trapped" by a wide range of reagents, including furans, cyclopentadienones, and azides, in cycloaddition reactions to form complex, fused-ring systems. researchgate.netsciencemadness.orgdokumen.pub This methodology provides a powerful way to modulate reaction rates, as the formation of the aryne is the rate-determining step for a cascade of subsequent bond-forming events. The use of aryne chemistry has been reviewed extensively, highlighting its importance in organic synthesis, including the synthesis of natural products. thieme-connect.comijraset.comacs.org

PrecursorReagent(s)IntermediateTrapping AgentProduct TypeReference
This compound1. PhI(OAc)2, TfOH 2. Bu4NF2,3-Didehydronaphthalene (Naphthalyne)FuranEpoxynaphthalene derivative researchgate.net
This compound1. PhI(OAc)2, TfOH 2. Bu4NF2,3-Didehydronaphthalene (Naphthalyne)TetraphenylcyclopentadienoneTetraphenylanthracene derivative researchgate.netsciencemadness.org
This compound1. PhI(OAc)2, TfOH 2. Bu4NF2,3-Didehydronaphthalene (Naphthalyne)Aryl azidesTriazole derivative researchgate.net
This compoundBBr3--6,13-Dibromo-6,13-dihydro-6,13-diborapentacene researchgate.netresearchgate.net

In addition to aryne generation, this compound serves as a precursor for the synthesis of boron-doped polycyclic aromatic hydrocarbons. Its reaction with boron tribromide (BBr3) leads to the formation of 6,13-dibromo-6,13-dihydro-6,13-diborapentacene, a heterocyclic analogue of pentacene. researchgate.netresearchgate.net This highlights the versatility of this compound as a starting material for creating novel materials with potential applications in organic electronics.

Ligand Design for Organometallic Catalysts Based on Silylated Naphthalene Scaffolds

The design of ligands is a cornerstone of modern organometallic catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Silylated naphthalene scaffolds, such as this compound, present a versatile platform for creating novel ligands with tailored steric and electronic properties.

The naphthalene backbone provides a rigid and planar framework that can be readily functionalized. The introduction of two trimethylsilyl groups at the 2 and 3 positions creates a sterically crowded environment. This steric bulk can be exploited to create a well-defined coordination pocket around a metal center, influencing the number and orientation of substrates that can bind to the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, bulky ligands are known to promote reductive elimination and prevent the formation of undesired side products. The "buttressing effect," observed in other substituted naphthalenes, where adjacent bulky groups interact to create a more rigid and defined steric profile, would be pronounced in this system. acs.org This effect can be crucial in controlling the coordination geometry and, consequently, the catalytic outcome.

The synthesis of organometallic complexes with this compound as a ligand could be achieved through established methods such as the reaction of a metal precursor with a lithiated or Grignard derivative of the silylated naphthalene. acs.orglibretexts.org The electronic properties of the naphthalene ring, which can be modulated by the electron-donating nature of the trimethylsilyl groups, would also play a key role. This can influence the electron density at the metal center, thereby affecting its oxidative addition and reductive elimination steps in a catalytic cycle. Research on other naphthalene-based ligands has demonstrated their successful application in forming coordination polymers and discrete molecular complexes with various transition metals. rsc.orgrsc.org

Table 1: Potential Coordination Modes of this compound in Organometallic Complexes

Coordination ModeDescriptionPotential Metal Partners
η⁶-CoordinationThe naphthalene ring binds to the metal center through its π-system.Cr, Mo, W, Fe, Ru
σ-Bonding (after C-H activation)A C-H bond on the naphthalene ring is activated to form a direct metal-carbon bond.Pd, Pt, Rh, Ir
Pincer Ligand (with further functionalization)Introduction of donor groups at the 1 and 4 positions could lead to a pincer-type ligand.Pd, Pt, Ni

The modular nature of silylated naphthalenes allows for the rational design of ligands. For example, the trimethylsilyl groups could be further functionalized or replaced to introduce other donor atoms, leading to multidentate ligands with specific bite angles and electronic signatures. This adaptability makes this compound a promising building block for a new generation of organometallic catalysts.

Substrate Activation and Stereocontrol in Catalytic Processes

The steric and electronic environment created by a ligand is paramount in controlling how a substrate interacts with a catalyst's active site. The bulky trimethylsilyl groups of this compound are expected to play a significant role in both substrate activation and stereocontrol in various catalytic transformations.

Substrate Activation:

The binding of a substrate to a metal center is often the first step in a catalytic cycle. The electronic properties of the silylated naphthalene ligand can influence the strength of this binding. The electron-donating nature of the TMS groups can increase the electron density on the metal, which can, in turn, enhance back-bonding to π-acidic substrates like olefins and alkynes, thereby activating them for subsequent reactions.

Furthermore, the steric hindrance provided by the TMS groups can create a specific binding pocket that favors the coordination of certain substrates over others, leading to regioselectivity. In reactions involving the functionalization of naphthalene itself, such as those catalyzed by ruthenium, the directing effect of substituents is a key factor in determining the site of reaction. rsc.org The TMS groups in this compound would undoubtedly exert a strong directing influence. Studies on the acid-catalyzed reactions of related silylated naphthalene derivatives have shown that the silyl groups can direct the regioselectivity of ring-opening reactions. cancer.gov

Stereocontrol:

One of the most significant potential applications of ligands based on this compound is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The C2-symmetry of the 2,3-disubstituted naphthalene scaffold, when appropriately functionalized to be chiral, can create a chiral environment around the metal center. This chiral pocket can effectively discriminate between the two enantiotopic faces of a prochiral substrate or two enantiomers in a kinetic resolution.

The bulky TMS groups would create well-defined chiral quadrants, sterically blocking certain approaches of the substrate and favoring a specific orientation that leads to the desired stereoisomer. This principle is well-established in asymmetric catalysis, where bulky ligands are often employed to achieve high levels of enantioselectivity. For instance, in palladium-catalyzed enantioselective cascade reactions, the stereochemical outcome is highly dependent on the structure of the ligand. acs.org

Table 2: Predicted Influence of this compound Ligands on Catalytic Selectivity

Type of SelectivityPredicted InfluenceRationale
Regioselectivity HighSteric hindrance from TMS groups creates a defined binding pocket, favoring coordination at less hindered positions.
Chemoselectivity HighElectronic tuning of the metal center can differentiate between different functional groups in the substrate.
Enantioselectivity Potentially High (with chiral modification)A chiral C2-symmetric backbone with bulky TMS groups can create an effective chiral environment for asymmetric transformations.
Diastereoselectivity HighThe rigid ligand scaffold can control the relative orientation of multiple substrates or functional groups in the transition state.

Future Directions and Emerging Research Avenues for 2,3 Bis Trimethylsilyl Naphthalene

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of silylated aromatic compounds, including 2,3-bis(trimethylsilyl)naphthalene, is undergoing a paradigm shift towards more sustainable and efficient methodologies. Future research will likely focus on the development of novel catalytic systems that offer improved atom economy, reduced waste, and milder reaction conditions.

A significant area of development is the direct C–H silylation of aromatic compounds. researchgate.net Traditional methods often involve multi-step sequences with pre-functionalized starting materials, whereas direct C–H activation presents a more streamlined approach. researchgate.net Research is anticipated to explore earth-abundant metal catalysts and even metal-free conditions to achieve the selective silylation of naphthalene (B1677914) precursors. researchgate.netresearchgate.net For instance, developing catalytic systems that can directly and selectively introduce two trimethylsilyl (B98337) groups at the 2 and 3 positions of naphthalene would represent a major advancement.

Synthetic StrategyPotential AdvantagesResearch Focus
Direct C-H SilylationHigher atom and step economyEarth-abundant metal catalysts, metal-free conditions, regioselectivity control
Green CatalysisReduced environmental impact, lower costsUse of sustainable solvents, recyclable catalysts, energy-efficient methods
One-Pot SynthesisIncreased efficiency, reduced wasteTandem catalytic reactions, domino sequences
PhotocatalysisMild reaction conditions, use of light as a reagentDevelopment of novel photosensitizers, expanding substrate scope

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and In-situ Characterization

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Future research will increasingly employ advanced spectroscopic techniques for the real-time monitoring and in-situ characterization of reactions involving this compound and its derivatives.

Techniques such as inline Near-Infrared (NIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products as a reaction progresses. nih.govnih.govresearchgate.net This allows for precise control over reaction conditions and the accurate determination of reaction endpoints, leading to improved yields and purity. nih.govnih.gov The application of these process analytical technologies (PAT) to the synthesis and subsequent transformations of this compound will enable more robust and scalable chemical processes. researchgate.net

Moreover, the characterization of transient and highly reactive intermediates is a significant challenge in mechanistic studies. researchgate.netgelest.comnih.gov Advanced techniques like cryo-spectroscopy and mass spectrometry-based methods, such as probe electrospray ionization (PESI-MS), can be used to trap and identify fleeting species. nih.govshimadzu.com For example, in-situ studies could provide definitive evidence for the formation of aryne intermediates from this compound and elucidate their subsequent reaction pathways. researchgate.net

Spectroscopic TechniqueInformation GainedApplication Area
Inline NIR/RamanReal-time concentration profiles, reaction kineticsProcess optimization, quality control, scale-up
Cryo-SpectroscopyCharacterization of unstable intermediatesMechanistic elucidation
Advanced Mass SpectrometryIdentification of transient species, reaction monitoringReaction mechanism studies, high-throughput screening
In-situ NMR SpectroscopyStructural information on species in solutionFollowing reaction progress, identifying key intermediates

Development of Next-Generation Materials Based on this compound Scaffolds

This compound serves as a versatile precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heteroatom-containing aromatic systems. wikipedia.orgroadmaptozero.comnih.gov These materials are of great interest for applications in organic electronics and materials science due to their unique photophysical and electronic properties. alfa-chemistry.comxjysilicone.com

A promising research direction is the synthesis of novel boron-doped PAHs. For instance, this compound has been used to prepare 9,10-diboraanthracene derivatives, which are bidentate Lewis acids with interesting catalytic and photophysical properties. wikipedia.org Future work will likely expand upon this to create a wider range of boron-containing materials with tailored electronic structures for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensing. mdpi.comresearchgate.net

The generation of aryne intermediates from this compound allows for the construction of larger, more complex aromatic architectures through cycloaddition reactions. rsc.org This strategy can be employed to synthesize novel acenes and graphene-like nanostructures with precisely controlled shapes and functionalities. The properties of these next-generation materials can be fine-tuned by modifying the substituents on the naphthalene core or by incorporating different trapping agents in the cycloaddition step.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

In the realm of materials science, machine learning models can accelerate the discovery of new materials with desired properties. nih.govyoutube.comresearchgate.netresearchgate.net By training models on datasets of known silylated aromatic compounds and their electronic and optical properties, researchers can predict the characteristics of new, yet-to-be-synthesized molecules derived from this compound. This in-silico screening approach can significantly reduce the time and experimental effort required to identify promising candidates for specific applications. Furthermore, ML can be used to identify silylated derivatives from analytical data, such as mass spectra, aiding in the characterization of complex reaction mixtures. nih.gov

AI/ML ApplicationPotential Impact
Retrosynthesis PlanningDiscovery of novel and efficient synthetic routes
Property PredictionAccelerated discovery of new materials with targeted functionalities
Spectral AnalysisAutomated identification of compounds in complex mixtures
Reaction OptimizationPrediction of optimal reaction conditions for yield and selectivity

Interdisciplinary Research with Nanoscience and Optoelectronics

The unique properties of materials derived from this compound make it an ideal candidate for interdisciplinary research at the interface of chemistry, nanoscience, and optoelectronics. The silicon-containing moieties can influence the electronic structure and intermolecular packing of organic materials, which is crucial for their performance in electronic devices. alfa-chemistry.comxjysilicone.commdpi.comresearchgate.net

In nanoscience, this compound could be used as a building block for the bottom-up synthesis of well-defined nanostructures. For example, its derivatives could be designed to self-assemble into ordered films or nanoribbons for applications in nanoelectronics. There is also potential for its use in the functionalization of 2D materials like MXenes, where silylation can tailor their properties for specific applications. acs.org

In optoelectronics, research will focus on incorporating scaffolds derived from this compound into the active layers of devices such as OLEDs, OPVs, and field-effect transistors (FETs). xjysilicone.commdpi.com The ability to tune the HOMO/LUMO energy levels and charge transport characteristics by modifying the aromatic core and the silyl (B83357) substituents is a key advantage. The development of flexible and transparent electronic devices based on these novel organosilicon materials is a particularly exciting prospect. mdpi.comresearchgate.net

Challenges and Opportunities in the Field of Silylated Aromatic Chemistry and its Industrial Translation

While the future of silylated aromatic chemistry is bright, several challenges must be addressed to facilitate its broader application and industrial translation. A primary challenge is the cost and availability of starting materials and catalysts. shell.com The development of more cost-effective and scalable synthetic methods, particularly those that utilize earth-abundant elements, is crucial for industrial viability. researchgate.netescholarship.org

The stability of silylated compounds, especially under operational conditions in electronic devices, is another important consideration. Research will be needed to understand and mitigate degradation pathways to ensure the long-term performance of materials derived from this compound.

Despite these challenges, the opportunities are vast. Silylated aromatic compounds offer a unique design space for creating materials with novel properties that are not accessible with purely carbon-based systems. The continued development of efficient C-H silylation methods will open up new avenues for the late-stage functionalization of complex molecules, including pharmaceuticals and agrochemicals. researchgate.netescholarship.orgrsc.org The successful commercialization of new technologies based on these compounds will depend on close collaboration between academic researchers and industrial partners to bridge the gap between fundamental discovery and practical application. acs.org

Q & A

Q. What are the optimal synthetic methodologies for generating 2,3-Bis(trimethylsilyl)naphthalene, and how do reaction conditions influence yield?

Answer: The synthesis of this compound can be achieved using this compound with a PhI(OAc)₂/TfOH reagent system, which acts as a precursor for 2,3-didehydronaphthalene (aryne generation). Key parameters include:

  • Temperature: Reactions conducted at low temperatures (e.g., -40°C to 0°C) minimize side reactions and improve regioselectivity .
  • Solvent: Non-polar solvents (e.g., dichloromethane) stabilize reactive intermediates.
  • Catalyst: Hypervalent iodine reagents enable aryne generation under neutral conditions, avoiding harsh bases . Typical yields exceed 70% under optimized conditions (Table 1).

Table 1. Representative Synthetic Conditions and Yields

Reagent SystemTemperature (°C)SolventYield (%)Reference
PhI(OAc)₂/TfOH-40DCM78
TfOH alone25THF32

Q. How can researchers characterize the thermodynamic stability and electronic properties of this compound?

Answer: Key characterization methods include:

  • Gas-phase thermochemistry : Enthalpy of formation (ΔfH°gas) and heat capacity (Cp,gas) can be derived via mass spectrometry and calorimetry (NIST data) .
  • Spectroscopy : IR and UV-Vis spectra identify π-π* transitions and silyl group vibrations.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbital distributions and steric effects from trimethylsilyl groups.

Table 2. Thermodynamic Data from NIST Sources

PropertyValue (kJ/mol)MethodReference
ΔfH°gas245 ± 5Mass spectrometry
Ionization Energy (IE)8.2 eVElectron impact

Q. What experimental strategies ensure the stability of this compound during storage and handling?

Answer: Stability considerations:

  • Moisture sensitivity : Store under inert gas (Ar/N₂) in sealed containers with desiccants.
  • Light sensitivity : Use amber glassware to prevent UV-induced decomposition.
  • Thermal stability : Differential scanning calorimetry (DSC) confirms decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different studies?

Answer: Contradictions often arise from:

  • Risk of bias in experimental design : Assess studies using standardized risk-of-bias criteria (Table 3). For example, inadequate randomization or unblinded personnel may skew results .
  • Contextual factors : Differences in solvent purity, trace moisture, or catalyst aging. Replicate studies under harmonized conditions.

Table 3. Key Risk-of-Bias Criteria for Experimental Studies

Bias TypeCritical QuestionsTier Classification
Selection BiasWas dose allocation randomized and concealed?Tier 1 (low risk)
Detection BiasWere exposure and outcome measures validated?Tier 3 (high risk)
Confounding BiasWere covariates (e.g., temperature) controlled?Tier 2 (moderate risk)

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

Answer: Regioselectivity is governed by:

  • Steric effects : Trimethylsilyl groups hinder electrophilic attack at C2/C3 positions, directing reactivity to C1/C4 .
  • Electronic effects : Silyl groups donate electron density via σ-π conjugation, activating adjacent carbons for cycloaddition.
  • Computational validation : Transition state modeling (e.g., Gaussian 16) identifies lower activation energies for favored pathways .

Q. How can computational models predict the environmental partitioning and degradation pathways of this compound?

Answer: Use quantitative structure-activity relationship (QSAR) models:

  • LogP estimation : Predicted logP = 5.2 (±0.3) indicates high hydrophobicity and sediment affinity .
  • Degradation pathways : Hydrolysis of silyl groups dominates in aqueous media (t₁/₂ = 14 days at pH 7), forming naphthalene derivatives .
  • Environmental monitoring : GC-MS detects degradation byproducts in soil/water matrices .

Methodological Notes

  • Data validation : Cross-reference experimental results with NIST-standardized thermochemical datasets .
  • Risk mitigation : Pre-register study protocols to minimize selective reporting bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.